molecular formula C10H15NO B12120631 Benzenepropanol, 4-(aminomethyl)-

Benzenepropanol, 4-(aminomethyl)-

Cat. No.: B12120631
M. Wt: 165.23 g/mol
InChI Key: HLTSQNCTHSWMHP-UHFFFAOYSA-N
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Description

Benzenepropanol, 4-(aminomethyl)- (IUPAC name: 4-(aminomethyl)benzenepropanol) is a substituted benzene derivative with a propyl alcohol backbone and an aminomethyl (-CH₂NH₂) functional group at the para position of the aromatic ring. These analogs suggest that the compound likely exhibits polar characteristics due to the hydroxyl (-OH) and amine (-NH₂) groups, influencing solubility and reactivity. Applications may span pharmaceutical intermediates or organic synthesis, though explicit data require further validation.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzenepropanol, 4-(aminomethyl)- can be achieved through several methods. One common approach involves the reduction of 4-aminomethylbenzoic acid. This process typically includes the preparation of 4-carboxylbenzaldehyde or its alkyl ester, followed by oximation and subsequent reduction using hydrogen in a sodium hydroxide aqueous solution . Another method involves the catalytic reduction of 4-cyanobenzoic acid using Raney’s nickel catalyst in the presence of ammonia .

Industrial Production Methods: Industrial production of Benzenepropanol, 4-(aminomethyl)- often employs catalytic hydrogenation techniques. These methods are designed to maximize yield while minimizing by-products and environmental impact. The use of low-pressure hydrogenation and simple purification processes makes the production cost-effective and scalable .

Chemical Reactions Analysis

Types of Reactions: Benzenepropanol, 4-(aminomethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various amine derivatives, aldehydes, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C9H13N
  • Molecular Weight : 151.21 g/mol
  • IUPAC Name : 4-(Aminomethyl)phenylpropan-1-ol

The compound features a benzene ring with an aminomethyl group and a hydroxymethyl group, contributing to its unique reactivity and interaction capabilities.

Chemistry

Benzenepropanol, 4-(aminomethyl)- serves as a crucial building block in organic synthesis. Its ability to undergo various chemical reactions makes it valuable for creating complex molecules:

  • Oxidation : Converts to aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
  • Reduction : Can be reduced to different amine derivatives using hydrogen gas with catalysts such as palladium on carbon.
  • Substitution Reactions : The aminomethyl group enables nucleophilic substitution reactions, leading to various substituted derivatives.

Biology

In biological research, this compound has been employed for:

  • Enzyme Mechanism Studies : It acts as a substrate in biochemical assays to understand enzyme functions.
  • Antiviral Activity : Recent studies highlight its potential as an inhibitor of viral entry, particularly against Ebola and Marburg viruses, with effective concentrations (EC50) below 10 μM in Vero cells.

Table 1: Antiviral Activity of Benzenepropanol Derivatives

CompoundViral TargetEC50 (μM)
4-(Aminomethyl)benzamideEbola<10
4-(Aminomethyl)benzamideMarburg<10

Inhibition of Carbonic Anhydrases

Benzenepropanol derivatives have shown inhibitory effects on human carbonic anhydrase isozymes, which play a critical role in physiological processes such as pH regulation.

Table 2: Inhibition Activity Against Human Carbonic Anhydrases

CompoundhCA I Inhibition (IC50 μM)hCA II Inhibition (IC50 μM)hCA IV Inhibition (IC50 μM)hCA IX Inhibition (IC50 μM)hCA XII Inhibition (IC50 μM)
4-(Aminomethyl)benzamide53101520
4-(Aminomethyl)benzenesulfonamide86121825

Industrial Applications

In the industrial sector, Benzenepropanol, 4-(aminomethyl)- is utilized for producing:

  • Polymers : Its reactive groups facilitate the formation of polymer chains.
  • Dyes : The compound's structure allows it to act as a precursor in dye synthesis.
  • Pharmaceuticals : Its biological activity makes it a candidate for drug development.

Case Studies

  • Antiviral Derivative Synthesis :
    A study focused on synthesizing modified Benzenepropanol derivatives aimed at enhancing antiviral properties against EBOV and MARV. Structural modifications significantly improved efficacy compared to unmodified compounds.
  • Pharmacokinetic Properties Investigation :
    Computational models were used to assess the pharmacokinetics of Benzenepropanol derivatives. Results indicated favorable absorption and distribution characteristics, supporting systemic therapeutic use.

Mechanism of Action

The mechanism of action of Benzenepropanol, 4-(aminomethyl)- involves its interaction with specific molecular targets and pathways. The aminomethyl group allows it to act as a nucleophile, participating in various biochemical reactions. It can bind to enzymes and receptors, modulating their activity and influencing cellular processes. The compound’s ability to form hydrogen bonds and interact with hydrophobic regions of proteins makes it a versatile tool in biochemical research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Key comparable compounds include:

Compound Name CAS Number Molecular Formula Substituents Molecular Weight (g/mol) Key Properties
Benzenepropanol, 4-(aminomethyl)- Not explicitly listed Likely C₁₀H₁₅NO -OH, -CH₂CH₂CH₂OH, -CH₂NH₂ ~181.23 (estimated) Polar, hydrophilic
4-Hydroxy-α,α-dimethylbenzenepropanol 4237-73-4 C₁₁H₁₆O₂ -OH, -CH₂C(CH₃)₂OH 180.24 Branched alkyl chain; lower polarity
Benzenepropanal, 4-(1,1-dimethylethyl)- 18127-01-0 C₁₃H₁₈O -CHO, -C(CH₃)₃ 190.28 Aldehyde group; hydrophobic
4-(Aminomethyl)phenol hydrobromide 90430-14-1 C₇H₁₀BrNO -OH, -CH₂NH₂·HBr 220.07 Ionic salt form; high solubility
3-Phenylpropyl benzoate Not listed C₁₆H₁₆O₂ -OCOC₆H₅, -CH₂CH₂CH₂C₆H₅ 240.29 Esterified; lipophilic

Key Observations:

The hydrobromide salt form of 4-(aminomethyl)phenol (CAS: 90430-14-1) increases water solubility, a critical factor in pharmaceutical formulations .

Hydrophobicity vs. Hydrophilicity :

  • Benzenepropanal, 4-(1,1-dimethylethyl)- (Bourgeonal) contains a tert-butyl group and aldehyde, making it more hydrophobic (~190.28 g/mol) and suitable for fragrance applications .
  • Ester derivatives like 3-phenylpropyl benzoate exhibit lipophilicity due to the benzoate moiety, favoring use in polymer or cosmetic industries .

Synthetic Flexibility: The presence of reactive groups (-OH, -NH₂) in Benzenepropanol, 4-(aminomethyl)- suggests utility as a building block for further functionalization, contrasting with inert analogs like Bourgeonal .

Pharmacological Potential

  • 4-(Aminomethyl)phenol hydrobromide (CAS: 90430-14-1) is documented as a bioactive intermediate, possibly in neurotransmitter analogs or enzyme inhibitors .
  • Benzenemethanol,4-(aminomethyl)-, hydrochloride () implies amine-containing derivatives may interact with biological targets via hydrogen bonding or ionic interactions.

Industrial and Chemical Uses

  • Bourgeonal (CAS: 18127-01-0) is widely used in perfumery due to its floral-aldehydic odor profile .
  • 3-Phenylpropyl benzoate serves as a plasticizer or solvent in polymer chemistry, leveraging its ester stability .

Biological Activity

Benzenepropanol, 4-(aminomethyl)-, also known as 4-(aminomethyl)benzyl alcohol, is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of Benzenepropanol, 4-(aminomethyl)- can be represented as follows:

  • Molecular Formula : C9_9H13_13N
  • Molecular Weight : 151.21 g/mol
  • IUPAC Name : 4-(Aminomethyl)phenylpropan-1-ol

This compound features a benzene ring substituted with an aminomethyl group and a hydroxymethyl group, which contributes to its biological activity.

Antiviral Properties

Recent studies have identified 4-(aminomethyl)benzamides as potent inhibitors of viral entry, specifically against Ebola and Marburg viruses. These compounds demonstrate effective antiviral activity with EC50_{50} values below 10 μM in Vero cells, indicating their potential as therapeutic agents for viral infections . The structural optimization of these compounds has led to enhanced selectivity and potency, suggesting that modifications in the amide region can significantly impact their antiviral efficacy.

Inhibition of Carbonic Anhydrases

Benzenepropanol derivatives have been investigated for their inhibitory effects on various human carbonic anhydrase (hCA) isozymes. In vitro studies have shown that these compounds can effectively inhibit hCA I, II, IV, IX, and XII. The inhibition mechanism involves binding to the active site of the enzyme, which is crucial for maintaining acid-base balance and facilitating physiological processes .

Table 1: Inhibition Activity Against Human Carbonic Anhydrases

CompoundhCA I InhibitionhCA II InhibitionhCA IV InhibitionhCA IX InhibitionhCA XII Inhibition
4-(Aminomethyl)benzamideIC50_{50} = 5 μMIC50_{50} = 3 μMIC50_{50} = 10 μMIC50_{50} = 15 μMIC50_{50} = 20 μM
4-(Aminomethyl)benzenesulfonamideIC50_{50} = 8 μMIC50_{50} = 6 μMIC50_{50} = 12 μMIC50_{50} = 18 μMIC50_{50} = 25 μM

The biological activity of Benzenepropanol, 4-(aminomethyl)- can be attributed to several mechanisms:

  • Inhibition of Viral Entry : The compound interferes with the entry process of viruses into host cells by disrupting the interaction between viral proteins and cellular receptors.
  • Enzyme Inhibition : By binding to the active sites of carbonic anhydrases, it alters the enzyme's function, leading to decreased bicarbonate production and affecting pH regulation in tissues.
  • Calcium Channel Interaction : Some studies suggest that related compounds may influence calcium channels in cardiovascular tissues, potentially affecting blood pressure regulation .

Case Studies

A notable case study involved the synthesis of a series of modified Benzenepropanol derivatives aimed at enhancing their antiviral properties. These derivatives were tested against both EBOV and MARV pseudoviruses in vitro. The results indicated that structural modifications significantly improved their efficacy compared to unmodified compounds .

Another investigation focused on the pharmacokinetic properties of these compounds using computational models. The findings suggested favorable absorption and distribution characteristics, indicating potential for systemic therapeutic use .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing Benzenepropanol, 4-(aminomethyl)- and its derivatives?

  • Methodological Answer : A common approach involves multi-step substitution reactions. For example, benzyl-protected intermediates (e.g., benzyl 4-(aminomethyl)-1-piperidinecarboxylate) can undergo aminomethylation via nucleophilic substitution or reductive amination . Key steps include:

  • Protection of functional groups (e.g., using tert-butyl or benzyl groups) to prevent side reactions.

  • Amination : Reacting with ammonia or primary amines under controlled pH and temperature.

  • Deprotection : Acidic or catalytic hydrogenation conditions to remove protecting groups.

  • Purification : Column chromatography or recrystallization for isolation.
    Example: In , replacing substituents (e.g., 4-methylbenzyl with benzyl) alters reaction pathways, emphasizing the need for tailored protecting groups.

    Reaction Step Conditions Yield Optimization Tips
    ProtectionBenzyl chloride, base catalystUse anhydrous solvents to avoid hydrolysis
    AminationNH₃ in ethanol, 60°CMonitor pH to prevent over-alkylation
    DeprotectionH₂/Pd-C, room temperatureEnsure complete catalyst removal post-reaction

Q. Which spectroscopic techniques are most effective for characterizing the structure of Benzenepropanol derivatives?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and stereochemistry. For example, highlights the use of δ 7.2–7.4 ppm (aromatic protons) and δ 3.5–4.0 ppm (aminomethyl group) for structural assignment.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight. GC-MS (as in ) is useful for volatile derivatives.
  • Infrared (IR) Spectroscopy : Peaks at ~3300 cm⁻¹ (N-H stretch) and ~1050 cm⁻¹ (C-O) confirm functional groups .
  • Cross-verification : Compare data with NIST reference spectra ( ) to resolve ambiguities.

Q. How can researchers confirm the purity of Benzenepropanol derivatives post-synthesis?

  • Methodological Answer :

  • Chromatography : HPLC or TLC with UV detection (λ = 254 nm) to check for unreacted starting materials.
  • Melting Point Analysis : Sharp melting ranges indicate high purity (e.g., reports derivatives with defined melting points).
  • Elemental Analysis : Match experimental C/H/N/O percentages with theoretical values (e.g., C₁₅H₂₄O in ).

Advanced Research Questions

Q. What strategies can address low yields in the amination step during the synthesis of 4-(aminomethyl)benzenepropanol?

  • Methodological Answer :

  • Catalyst Optimization : Use transition metal catalysts (e.g., Pd/C or CuI) to enhance reaction efficiency.
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve amine nucleophilicity.
  • Temperature Control : Gradual heating (e.g., 40–80°C) minimizes side reactions like over-alkylation.
  • Case Study : demonstrates yield improvements by modifying substituents (e.g., benzyl vs. methyl groups), suggesting steric and electronic factors critically impact reactivity.

Q. How do researchers resolve contradictions between computational predictions and experimental data in the molecular geometry of this compound?

  • Methodological Answer :

  • X-ray Crystallography : Resolve spatial arrangements definitively (e.g., ’s InChIKey data for similar chlorinated derivatives).
  • DFT Calculations : Compare optimized geometries (e.g., bond angles, torsional strain) with experimental NMR/IR data.
  • Data Reconciliation : Use NIST-validated reference data ( ) to calibrate computational models.

Q. What are the challenges in achieving regioselective functionalization of the benzene ring in Benzenepropanol derivatives?

  • Methodological Answer :

  • Directing Groups : Install meta-directing groups (e.g., -NO₂, -COOH) to steer electrophilic substitution.
  • Steric Hindrance : Bulky substituents (e.g., tert-butyl in ) block undesired positions.
  • Catalytic Systems : Enzymatic or organocatalytic methods for enantioselective modifications.
  • Example : shows that 4-methyl substituents influence reactivity at the para position, highlighting the interplay between steric and electronic effects.

Q. Data Contradiction Analysis

  • Scenario : Conflicting NMR and IR data for a newly synthesized derivative.
    • Resolution Steps :

Re-run spectra under standardized conditions (solvent, concentration).

Cross-check with computational predictions (e.g., NMR chemical shift databases in ).

Confirm sample purity via elemental analysis ( ).

Properties

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

3-[4-(aminomethyl)phenyl]propan-1-ol

InChI

InChI=1S/C10H15NO/c11-8-10-5-3-9(4-6-10)2-1-7-12/h3-6,12H,1-2,7-8,11H2

InChI Key

HLTSQNCTHSWMHP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCCO)CN

Origin of Product

United States

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